
Beta-endorphin(rat)
説明
Beta-endorphin is an endogenous opioid neuropeptide and peptide hormone produced in certain neurons within the central nervous system and peripheral nervous system. It is one of three endorphins produced in humans, the others being alpha-endorphin and gamma-endorphin . Beta-endorphin is primarily known for its potent analgesic effects, but it also plays a role in reward-centric and homeostasis-restoring behaviors .
科学的研究の応用
Beta-endorphin has a wide range of scientific research applications. In chemistry, it is used as a model compound to study peptide synthesis and degradation . In biology, beta-endorphin is studied for its role in pain modulation, stress response, and immune function . In medicine, it is investigated for its potential therapeutic applications in treating pain, depression, and neurodegenerative disorders . Additionally, beta-endorphin is used in industry for the development of new analgesic drugs and as a biomarker for stress and pain .
作用機序
Target of Action
Beta-endorphin(rat), also known as GTPL3723 or CID 71308750, is a prominent member of the family of opioid peptides . It is the prototypical endogenous peptide for the mu-opioid receptor (MOR) class of opioid receptors . These receptors are found within the central nervous system (CNS) and the immune system . Beta-endorphin(rat) also has high affinities for delta-opioid receptors (DOR) .
Mode of Action
Beta-endorphin(rat) interacts with its targets, primarily MOR and DOR, resulting in a variety of effects. It has been shown to possess peripheral and central analgesic activity , producing a morphine-like effect by inhibiting the signals of C- and Aδ-fiber activation . Its impacts extend to activities at sodium channels, cytokine receptors, calcium channels, and non-specific and partially undefined pharmacological effects inconsistent with G-protein coupled opioid receptor activity .
Biochemical Pathways
Beta-endorphin(rat) is derived from pro-opiomelanocortin (POMC) in the cytosol of cell bodies . The processing of POMC into functionally active peptides such as beta-endorphin involves prohormone convertases 1 (PC1) and 2 (PC2), and carboxypeptidase E . The biotransformation of beta-endorphin within inflamed tissue produces fragments with various pharmacological actions .
Pharmacokinetics
It’s known that the peptide is soluble in water , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The molecular and cellular effects of Beta-endorphin(rat)'s action are diverse. It has been shown to have potent analgesic effects , and it also contributes to food intake in satiated rats . It’s also involved in the modulation of nociception , and damage to the arcuate nucleus of the hypothalamus weakens the analgesic effect of morphine administration .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Beta-endorphin(rat). For instance, immune cells containing beta-endorphin migrate to inflamed tissue in a site-directed manner . Beta-endorphin is released within the inflammatory milieu and biotransformed rapidly . The degradation of Beta-endorphin(rat) in inflamed tissue at pH 5.5 is faster than that at pH 7.4 .
生化学分析
Biochemical Properties
Beta-endorphin (rat) is involved in various biochemical reactions, primarily through its interaction with opioid receptors, such as the mu, delta, and kappa receptors. These interactions result in the inhibition of adenylate cyclase activity, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP levels subsequently inhibits the release of neurotransmitters, thereby modulating pain perception and stress responses. Beta-endorphin (rat) also interacts with enzymes such as prohormone convertases (PC1 and PC2), which are responsible for the cleavage of POMC into beta-endorphin and other peptides .
Cellular Effects
Beta-endorphin (rat) exerts significant effects on various cell types and cellular processes. In neurons, it acts as a neurotransmitter and neuromodulator, influencing cell signaling pathways, gene expression, and cellular metabolism. Beta-endorphin (rat) binds to opioid receptors on the cell surface, leading to the activation of G-protein coupled receptors (GPCRs) and subsequent intracellular signaling cascades. This interaction results in the modulation of ion channels, inhibition of neurotransmitter release, and alteration of gene expression patterns . Additionally, beta-endorphin (rat) has been shown to influence immune cells, such as lymphocytes and macrophages, by modulating their activity and cytokine production .
Molecular Mechanism
The molecular mechanism of beta-endorphin (rat) involves its binding to opioid receptors, which are GPCRs. Upon binding, beta-endorphin (rat) induces a conformational change in the receptor, leading to the activation of G-proteins. This activation results in the inhibition of adenylate cyclase, reducing cAMP levels and subsequently decreasing the release of neurotransmitters. Beta-endorphin (rat) also activates potassium channels and inhibits calcium channels, leading to hyperpolarization of the cell membrane and reduced neuronal excitability . Furthermore, beta-endorphin (rat) can modulate gene expression by influencing transcription factors and epigenetic regulators .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of beta-endorphin (rat) can vary over time. Studies have shown that beta-endorphin (rat) is relatively stable under physiological conditions, with a half-life of approximately 37 minutes in plasma and 93 minutes in cerebrospinal fluid (CSF) following administration . Its stability can be influenced by factors such as pH and the presence of proteolytic enzymes. Over time, beta-endorphin (rat) can undergo degradation, resulting in the formation of various fragments with differing biological activities . Long-term studies have indicated that beta-endorphin (rat) can have sustained effects on cellular function, particularly in the modulation of pain and stress responses .
Dosage Effects in Animal Models
The effects of beta-endorphin (rat) in animal models are dose-dependent. At low doses, beta-endorphin (rat) exhibits potent analgesic effects, reducing pain perception and stress responses. At higher doses, it can lead to adverse effects such as respiratory depression, sedation, and tolerance . Studies have also shown that there is a threshold dose beyond which the analgesic effects of beta-endorphin (rat) plateau, and further increases in dosage do not result in enhanced pain relief . Additionally, chronic administration of high doses of beta-endorphin (rat) can lead to the development of tolerance and dependence .
Metabolic Pathways
Beta-endorphin (rat) is metabolized through various pathways, primarily involving proteolytic cleavage by enzymes such as prohormone convertases (PC1 and PC2) and carboxypeptidase E . These enzymes cleave the precursor POMC to produce beta-endorphin and other peptides. Beta-endorphin (rat) can also undergo further degradation by proteases in the plasma and tissues, resulting in the formation of smaller peptide fragments . These metabolic pathways play a crucial role in regulating the levels and activity of beta-endorphin (rat) in the body.
Transport and Distribution
Beta-endorphin (rat) is transported and distributed within cells and tissues through various mechanisms. It is synthesized in the pituitary gland and hypothalamus and released into the bloodstream in response to stress and pain stimuli . Beta-endorphin (rat) can cross the blood-brain barrier and exert its effects on the central nervous system. Within cells, beta-endorphin (rat) is transported in secretory granules and released through exocytosis . It can also interact with transporters and binding proteins that facilitate its distribution and localization within tissues .
Subcellular Localization
Beta-endorphin (rat) is localized within specific subcellular compartments, which can influence its activity and function. It is primarily stored in secretory granules within neurons and immune cells . Upon stimulation, beta-endorphin (rat) is released from these granules and interacts with opioid receptors on the cell surface. Additionally, beta-endorphin (rat) can undergo post-translational modifications, such as phosphorylation and glycosylation, which can affect its targeting and localization within cells . These modifications play a crucial role in regulating the activity and function of beta-endorphin (rat) in various cellular processes.
準備方法
Beta-endorphin is synthesized from its precursor, pro-opiomelanocortin (POMC), through a series of enzymatic cleavages. The primary sites of synthesis are the anterior lobe of the pituitary gland and pro-opiomelanocortin cells in the hypothalamus . The synthetic route involves the cleavage of pro-opiomelanocortin by prohormone convertases 1 and 2, resulting in the formation of beta-lipotropic hormone, which is further cleaved to produce beta-endorphin . Industrial production methods for beta-endorphin typically involve recombinant DNA technology, where the gene encoding pro-opiomelanocortin is inserted into bacterial or yeast cells, which then produce the peptide through fermentation processes .
化学反応の分析
Beta-endorphin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of beta-endorphin can lead to the formation of disulfide bonds, while reduction can break these bonds .
類似化合物との比較
Beta-endorphin is similar to other endogenous opioid peptides, such as alpha-endorphin and gamma-endorphin . beta-endorphin is unique in its high affinity for mu opioid receptors and its potent analgesic effects . Alpha-endorphin and gamma-endorphin have different receptor affinities and physiological effects, making beta-endorphin particularly effective in pain modulation . Other similar compounds include enkephalins and dynorphins, which also interact with opioid receptors but have distinct structures and functions .
特性
IUPAC Name |
(2S)-5-amino-2-[[2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]hexanoyl]amino]hexanoyl]amino]acetyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C157H254N42O44S/c1-18-84(11)125(152(237)183-100(45-30-35-62-162)135(220)186-111(72-118(167)209)146(231)192-123(82(7)8)150(235)189-109(70-93-73-168-79-172-93)144(229)179-97(42-27-32-59-159)133(218)176-96(41-26-31-58-158)132(217)171-76-121(212)174-104(157(242)243)52-55-116(165)207)195-153(238)126(85(12)19-2)194-130(215)86(13)173-140(225)110(71-117(166)208)185-134(219)98(43-28-33-60-160)178-143(228)108(69-91-39-24-21-25-40-91)184-141(226)105(65-80(3)4)188-154(239)128(88(15)203)197-151(236)124(83(9)10)193-145(230)106(66-81(5)6)187-149(234)114-46-36-63-199(114)156(241)129(89(16)204)198-138(223)101(51-54-115(164)206)180-147(232)112(77-200)190-136(221)99(44-29-34-61-161)177-137(222)102(53-56-122(213)214)181-148(233)113(78-201)191-155(240)127(87(14)202)196-139(224)103(57-64-244-17)182-142(227)107(68-90-37-22-20-23-38-90)175-120(211)75-169-119(210)74-170-131(216)95(163)67-92-47-49-94(205)50-48-92/h20-25,37-40,47-50,73,79-89,95-114,123-129,200-205H,18-19,26-36,41-46,51-72,74-78,158-163H2,1-17H3,(H2,164,206)(H2,165,207)(H2,166,208)(H2,167,209)(H,168,172)(H,169,210)(H,170,216)(H,171,217)(H,173,225)(H,174,212)(H,175,211)(H,176,218)(H,177,222)(H,178,228)(H,179,229)(H,180,232)(H,181,233)(H,182,227)(H,183,237)(H,184,226)(H,185,219)(H,186,220)(H,187,234)(H,188,239)(H,189,235)(H,190,221)(H,191,240)(H,192,231)(H,193,230)(H,194,215)(H,195,238)(H,196,224)(H,197,236)(H,198,223)(H,213,214)(H,242,243)/t84-,85-,86-,87+,88+,89+,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,123-,124-,125-,126-,127-,128-,129-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSZMZNRVPCEDEO-KFHPFRHLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CC1=CNC=N1)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C3CCCN3C(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CCSC)NC(=O)C(CC4=CC=CC=C4)NC(=O)CNC(=O)CNC(=O)C(CC5=CC=C(C=C5)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]3CCCN3C(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)CNC(=O)CNC(=O)[C@H](CC5=CC=C(C=C5)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C157H254N42O44S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20745628 | |
| Record name | PUBCHEM_71308750 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20745628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
3466.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77367-63-6 | |
| Record name | PUBCHEM_71308750 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20745628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


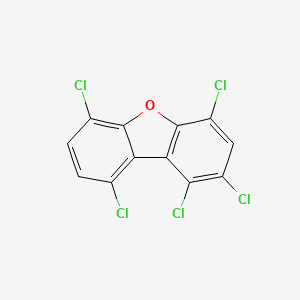
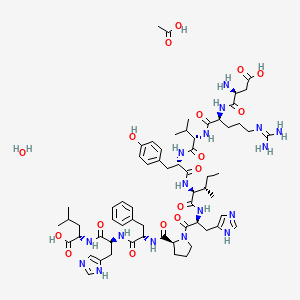

![(E)-N-[(E)-3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]octadec-9-enamide](/img/structure/B6596112.png)
![4-[(S)-(5-ethyl-1-azabicyclo[2.2.2]octan-2-yl)-hydroxymethyl]quinolin-6-ol](/img/structure/B6596119.png)
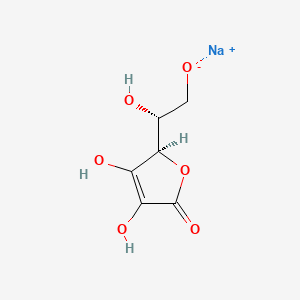
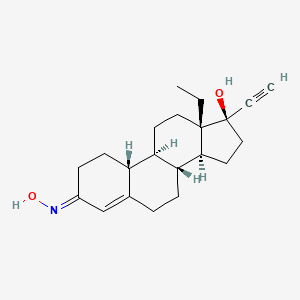
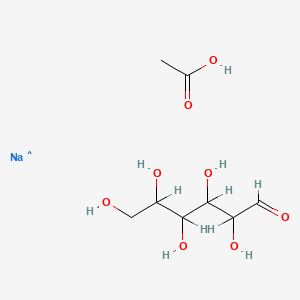

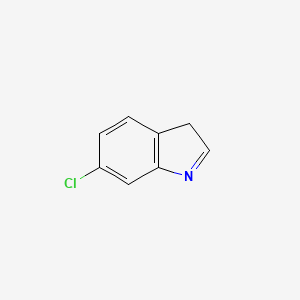
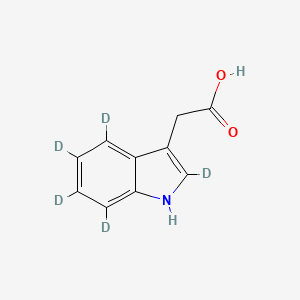
![disodium;(2S)-2-amino-3-[[(2R)-2,3-di(heptadecanoyloxy)propoxy]-oxidophosphoryl]oxypropanoate](/img/structure/B6596182.png)
![(2S)-3-Hydroxy-2-{[12-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)dodecanoyl]oxy}propyl (9Z)-octadec-9-enoate](/img/structure/B6596185.png)
![diazanium;[(2R)-3-[12-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]dodecanoyloxy]-2-hydroxypropyl] phosphate](/img/structure/B6596202.png)
